

# SHLP2 vs. Humanin: A Comparative Guide to their Roles in Regulating Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two mitochondrial-derived peptides, Small Humanin-like Peptide 2 (**SHLP2**) and humanin, in their roles as regulators of insulin sensitivity. The information presented is based on experimental data from in vitro and in vivo studies, with a focus on their signaling pathways, effects on glucose metabolism, and potential as therapeutic targets in metabolic diseases.

At a Glance: Key Differences and Similarities



| Feature                                 | SHLP2                              | Humanin                                             |  |
|-----------------------------------------|------------------------------------|-----------------------------------------------------|--|
| Primary Function                        | Insulin Sensitizer, Cytoprotective | Cytoprotective, Neuroprotective, Insulin Sensitizer |  |
| Primary Receptor                        | CXCR7                              | Trimeric CNTFR/WSX-1/gp130 complex, FPRL1           |  |
| Key Signaling Pathways                  | ERK, STAT3, Akt                    | JAK2-STAT3, ERK1/2,<br>PI3K/Akt                     |  |
| Effect on Hepatic Glucose<br>Production | Suppresses                         | Suppresses                                          |  |
| Effect on Peripheral Glucose<br>Uptake  | Increases                          | Increases                                           |  |
| Age-Related Decline in Circulation      | Yes                                | Yes                                                 |  |

# Quantitative Comparison of Effects on Insulin Sensitivity

The following tables summarize quantitative data from key studies investigating the effects of **SHLP2** and humanin on parameters related to insulin sensitivity. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.

Table 1: In Vivo Effects on Glucose Homeostasis



| Parameter                                 | Peptide                                      | Model                                        | Dose &<br>Administrat<br>ion                                              | Key<br>Findings                                                    | Reference               |
|-------------------------------------------|----------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------|--------------------------------------------------------------------|-------------------------|
| Glucose<br>Infusion Rate<br>(GIR)         | SHLP2                                        | Conscious<br>Male<br>Sprague-<br>Dawley Rats | 0.16<br>μg/kg/min<br>(ICV)                                                | ~50% increase in GIR during hyperinsuline mic-euglycemic clamp.[1] | Cobb et al.,<br>2016[1] |
| Humanin                                   | Conscious<br>Male<br>Sprague-<br>Dawley Rats | 0.16<br>μg/kg/min<br>(ICV)                   | Significant increase in GIR during hyperinsuline mic-euglycemic clamp.[2] | Muzumdar et<br>al., 2009[2]                                        |                         |
| Hepatic<br>Glucose<br>Production<br>(HGP) | SHLP2                                        | Conscious<br>Male<br>Sprague-<br>Dawley Rats | 0.16<br>μg/kg/min<br>(ICV)                                                | Enhanced<br>suppression<br>of HGP<br>during insulin<br>clamp.[1]   | Cobb et al.,<br>2016[1] |
| Humanin                                   | Conscious<br>Male<br>Sprague-<br>Dawley Rats | 0.16<br>μg/kg/min<br>(ICV)                   | Significantly greater suppression of HGP compared to control.[2]          | Muzumdar et<br>al., 2009[2]                                        |                         |
| Peripheral<br>Glucose<br>Uptake           | SHLP2                                        | Conscious<br>Male<br>Sprague-<br>Dawley Rats | 0.16<br>μg/kg/min<br>(ICV)                                                | Increased<br>peripheral<br>glucose<br>disposal.[1]                 | Cobb et al.,<br>2016[1] |
| Humanin                                   | Conscious<br>Male                            | 0.16<br>μg/kg/min                            | Enhanced<br>skeletal                                                      | Muzumdar et<br>al., 2009[2]                                        |                         |



|                  | Sprague-<br>Dawley Rats       | (ICV)                            | muscle<br>glucose<br>uptake.[2] |                                                         |                          |
|------------------|-------------------------------|----------------------------------|---------------------------------|---------------------------------------------------------|--------------------------|
| Blood<br>Glucose | HNGF6A<br>(Humanin<br>Analog) | Zucker<br>Diabetic Fatty<br>Rats | Single IP injection             | Significantly<br>lowered<br>blood glucose<br>levels.[3] | Kuliawat et al., 2013[3] |

Table 2: In Vitro Effects on Cellular Processes

| Parameter                                                | Peptide                       | Cell Line                 | Concentrati<br>on | Key<br>Findings                                            | Reference                   |
|----------------------------------------------------------|-------------------------------|---------------------------|-------------------|------------------------------------------------------------|-----------------------------|
| Adipocyte<br>Differentiation                             | SHLP2                         | 3T3-L1 pre-<br>adipocytes | Not specified     | Accelerated differentiation in the presence of insulin.[1] | Cobb et al.,<br>2016[1]     |
| Glucose-<br>Stimulated<br>Insulin<br>Secretion<br>(GSIS) | HNGF6A<br>(Humanin<br>Analog) | Isolated<br>mouse islets  | Not specified     | Increased GSIS in both normal and diabetic mice. [3]       | Kuliawat et<br>al., 2013[3] |
| Glucose<br>Oxidation                                     | HNGF6A<br>(Humanin<br>Analog) | βTC3 cells                | Not specified     | Enhanced<br>glucose<br>oxidation rate<br>by 60%.[4]        | Kuliawat et<br>al., 2013[4] |
| ATP<br>Production                                        | HNGF6A<br>(Humanin<br>Analog) | βTC3 cells                | Not specified     | Significant increase in ATP production at 60 minutes.      | Kuliawat et<br>al., 2013[4] |



## **Signaling Pathways**

The regulation of insulin sensitivity by **SHLP2** and humanin is mediated through distinct signaling cascades.

### **SHLP2** Signaling Pathway

**SHLP2** is known to bind to the chemokine receptor CXCR7, initiating downstream signaling events that contribute to its metabolic effects.[5] The activation of ERK and STAT3 pathways has been observed upon **SHLP2** stimulation.[1] Furthermore, **SHLP2** has been shown to increase the signaling of the insulin-mediated Akt pathway, a central regulator of glucose metabolism.[6]



Click to download full resolution via product page

Caption: **SHLP2** signaling pathway in insulin sensitivity.

### **Humanin Signaling Pathway**

Humanin exerts its effects through multiple receptors and downstream pathways. It can bind to a trimeric receptor complex composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130, leading to the activation of the JAK2-STAT3 pathway.[2][7] Additionally, humanin can interact with the formyl peptide receptor-like 1 (FPRL1), activating the ERK1/2







pathway.[8] Humanin also demonstrates intracellular activity by binding to pro-apoptotic proteins like Bax and IGFBP-3.[8]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanin: A Novel Central Regulator of Peripheral Insulin Action | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real time qualitative and quantitative GLUT4 translocation assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained exposure of L6 myotubes to high glucose and insulin decreases insulinstimulated GLUT4 translocation but upregulates GLUT4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- To cite this document: BenchChem. [SHLP2 vs. Humanin: A Comparative Guide to their Roles in Regulating Insulin Sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610463#shlp2-versus-humanin-in-regulating-insulin-sensitivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com